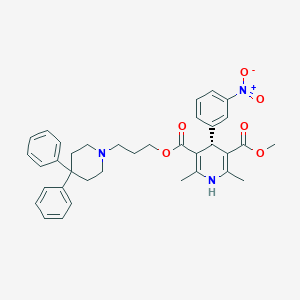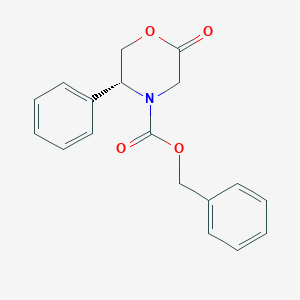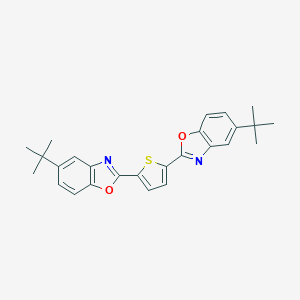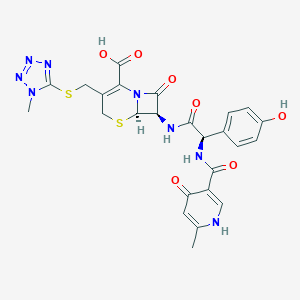
1-Benzyl-2-(2-hydroxyethylamino)benzimidazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-2-(2-hydroxyethylamino)benzimidazole hydrochloride is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound has been found to possess unique biochemical and physiological properties that make it suitable for use in various laboratory experiments.
Aplicaciones Científicas De Investigación
1-Benzyl-2-(2-hydroxyethylamino)benzimidazole hydrochloride has been found to have potential applications in various scientific research fields. It has been used as a probe to study the binding of drugs to proteins and to investigate the mechanism of action of various enzymes. This compound has also been used to study the interaction of drugs with DNA and to evaluate the efficacy of anticancer drugs. Additionally, 1-Benzyl-2-(2-hydroxyethylamino)benzimidazole hydrochloride has been used in the development of new drug delivery systems and as a fluorescent probe for imaging biological systems.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-2-(2-hydroxyethylamino)benzimidazole hydrochloride is not fully understood. However, it has been found to interact with various proteins and enzymes in the body, leading to changes in their activity. This compound has also been found to bind to DNA and to affect its structure and function. The exact mechanism of action of this compound is an area of active research.
Efectos Bioquímicos Y Fisiológicos
1-Benzyl-2-(2-hydroxyethylamino)benzimidazole hydrochloride has been found to have unique biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including DNA topoisomerases and histone deacetylases. This compound has also been found to induce apoptosis in cancer cells and to have anti-inflammatory properties. Additionally, 1-Benzyl-2-(2-hydroxyethylamino)benzimidazole hydrochloride has been found to affect the expression of various genes and to modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-Benzyl-2-(2-hydroxyethylamino)benzimidazole hydrochloride in laboratory experiments has several advantages. This compound is easy to synthesize and purify, making it readily available for use in research. It has also been found to be stable under various experimental conditions, allowing for reproducible results. However, there are also limitations to the use of this compound. It has been found to be toxic to some cells at high concentrations, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for the use of 1-Benzyl-2-(2-hydroxyethylamino)benzimidazole hydrochloride in scientific research. One area of active research is the development of new drug delivery systems that use this compound as a carrier. Another area of research is the investigation of the mechanism of action of this compound and its interaction with various proteins and enzymes. Additionally, further studies are needed to evaluate the efficacy and safety of this compound in vivo and to explore its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, 1-Benzyl-2-(2-hydroxyethylamino)benzimidazole hydrochloride is a chemical compound that has potential applications in various scientific research fields. Its unique biochemical and physiological properties make it suitable for use in laboratory experiments, and its easy synthesis and purification make it readily available for research. However, further studies are needed to fully understand the mechanism of action of this compound and to evaluate its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-Benzyl-2-(2-hydroxyethylamino)benzimidazole hydrochloride involves the condensation of benzimidazole and 2-(2-hydroxyethylamino)benzyl chloride in the presence of a base and a solvent. The reaction proceeds under mild conditions and yields the desired product in high purity. The synthesis of this compound has been optimized to ensure that it is reproducible and scalable for use in laboratory experiments.
Propiedades
Número CAS |
111678-90-1 |
|---|---|
Nombre del producto |
1-Benzyl-2-(2-hydroxyethylamino)benzimidazole hydrochloride |
Fórmula molecular |
C16H18ClN3O |
Peso molecular |
303.78 g/mol |
Nombre IUPAC |
2-[(1-benzylbenzimidazol-2-yl)amino]ethanol;hydrochloride |
InChI |
InChI=1S/C16H17N3O.ClH/c20-11-10-17-16-18-14-8-4-5-9-15(14)19(16)12-13-6-2-1-3-7-13;/h1-9,20H,10-12H2,(H,17,18);1H |
Clave InChI |
YEQDAXKLBPHREW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NCCO.Cl |
SMILES canónico |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NCCO.Cl |
Otros números CAS |
111678-90-1 |
Sinónimos |
1-Benzyl-2-(2-hydroxyethylamino)benzimidazole hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















